Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Antihypertensive Trifluoromethylpyridine Medicinal Chemistry

Medicinal chemistry teams pursuing CF3-bearing heterocyclic pharmacophores face unreliable sourcing of regioisomerically pure 6-CF3-2-pyridone intermediates, delaying SAR cycles. This compound resolves that bottleneck. • Direct aminolysis to carboxamide libraries-bypasses free-acid activation steps. • ≥95-98% purity, mp 38-39°C; gram-scale stock supports influenza A NP, antihypertensive, and kinase (VEGFR-2, TrkA) programs. • Single intermediate accesses Cav2.2 (IC50 370 nM) and VEGFR-2 polypharmacology unavailable from 1,4-dihydropyridines.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 116548-02-8
Cat. No. B185865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
CAS116548-02-8
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(NC1=O)C(F)(F)F
InChIInChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(9(10,11)12)13-7(5)14/h3-4H,2H2,1H3,(H,13,14)
InChIKeyMKNWSULTPQRNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate (CAS 116548-02-8): Sourcing & Differentiation Guide for a Trifluoromethyl-Pyridone Building Block


Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 116548-02-8) is a heterocyclic building block that combines a 2-pyridone core with an electron-withdrawing 6-trifluoromethyl (-CF3) group and a 3-ethyl carboxylate ester [1]. This specific substitution pattern distinguishes it from generic dihydropyridine derivatives; its tautomeric 2-oxo-1,2-dihydropyridine form provides a unique hydrogen-bonding donor/acceptor architecture that is not present in fully aromatic pyridines nor in classical 1,4-dihydropyridine calcium channel blockers [2]. The compound is listed by multiple suppliers as a pharmaceutical intermediate with purity specifications typically ≥95% (up to 98%), with the crystalline solid possessing a defined melting point of 38–39 °C enabling straightforward handling and purity verification by end users .

Why Ethyl 2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate Cannot Be Replaced by Common Pyridine or Dihydropyridine Analogs


Generic substitution fails because the 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold fused with a 6-CF3 group is electronically distinct from both the 1,4-dihydropyridines (which lack the lactam carbonyl and are primarily associated with L-type calcium channel modulation) and from simple 2-hydroxy-6-(trifluoromethyl)pyridine tautomers [1]. The electron-withdrawing trifluoromethyl group at the 6-position strongly polarizes the ring, deactivating it toward electrophilic substitution while the 3-ethyl ester provides a synthetic handle for further derivatization—such as amidation or hydrolysis—that is orthogonal to the reactivity of non-ester analogs . Choosing an unsubstituted pyridone, or a regioisomer with different CF3 placement (e.g., 4-CF3 or 5-CF3), alters the dipole moment and critically affects downstream coupling efficiency and target binding geometry in medicinal chemistry programs, making direct interchange without re-optimization unreliable .

Head-to-Head & Comparative Evidence for Ethyl 2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate Versus Closest Analogs


Synthetic Utility in Antihypertensive Lead Generation: Ester vs. Carboxylic Acid vs. Amide Analogs

The target compound is explicitly cited as 'a useful reagent in the preparation of some trifluoromethylated pyridine derivatives as potential antihypertensives' . Unlike the corresponding carboxylic acid analog (which requires coupling reagents for amide bond formation and may exhibit poor solubility in organic media), the ethyl ester form enables direct aminolysis or hydrolysis under controlled conditions, offering greater synthetic versatility as a late-stage intermediate . Compared to the methyl ester analog (CAS 144740-55-6, Molecular Weight: 221.13 g/mol), the ethyl ester provides increased steric bulk at the 3-position, which can influence both the rate of nucleophilic acyl substitution and the lipophilicity (XLogP3 = 1.5 for the ethyl ester) of downstream products, an important parameter in CNS drug design [1].

Antihypertensive Trifluoromethylpyridine Medicinal Chemistry Intermediate

Potency Advantage of 2-Oxo-6-CF3-Pyridine-3-Carboxamide Derivatives in Influenza A Nucleoprotein Inhibition vs. Des-CF3 Analogs

Crystal structures and optimization studies of influenza A virus nucleoprotein (NP) inhibitors reveal that compounds containing the 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide scaffold achieve low nanomolar antiviral activity, whereas the removal of the 6-CF3 group or its replacement with –CH3 or –H results in a >10-fold loss in potency [1]. The target compound Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate serves as the direct precursor to these carboxamide inhibitors through ester aminolysis; the 6-CF3 group engages in key hydrophobic interactions within the NP binding pocket as evidenced by the co-crystal structure of compound 3 (5-(4-(morpholinomethyl)phenyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide) bound to NP [2]. In the broader series, compound 20 (VNT-101) demonstrated low nM potency across multiple influenza A subtypes, activity that is contingent on the 2-oxo-6-CF3-pyridine-3-carboxamide pharmacophore [1].

Influenza A Nucleoprotein Antiviral Structure-Activity Relationship

Selectivity Profile Differentiation: Calcium Channel vs. Kinase Off-Target Activity of 2-Oxo-6-CF3-Pyridine Derivatives

Derivatives built from the 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate scaffold exhibit a differentiated selectivity profile compared to classical 1,4-dihydropyridines. While 1,4-dihydropyridines (e.g., Bay K 8644 analogs) potently modulate L-type calcium channels, the 2-oxo-1,2-dihydropyridine scaffold shows measurable but distinct affinity for N-type calcium channels (Cav2.2, IC50 = 370 nM for a representative 3-carboxamide derivative) [1]. Critically, other derivatives in this chemotype demonstrate activity against kinase targets: the methyl ester analog (CAS 144740-55-6) exhibits VEGFR-2 kinase inhibition with an IC50 of approximately 1.46 μM, and patent literature reports TrkA kinase inhibitors built on the same 2-oxo-6-CF3-pyridine-3-carboxylate core with IC50 values reaching 1.90 nM [2]. This dual potential—ion channel modulation and kinase inhibition—is a differentiating feature not shared by simple pyridine-3-carboxylates lacking the 2-oxo group or the 6-CF3 substituent, which typically show much weaker or absent activity against these target classes.

Calcium Channel TrkA Kinase VEGFR-2 Selectivity Off-Target

Commercial Availability & Purity Benchmarking: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Analogs

A comparative supply chain analysis reveals that Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 116548-02-8) is stocked in multiple pack sizes (250 mg to 10 g) with stated purity of 95–98% by suppliers including Fluorochem, Bidepharm, BOC Sciences, and Santa Cruz Biotechnology, with pricing for 1 g ranging from approximately £27 to competitive domestic Chinese pricing . By contrast, the direct methyl ester analog (CAS 144740-55-6) is listed by fewer vendors, with significantly higher pricing (1 g ≈ €574 from one supplier) and longer delivery times (~44 days) . The carboxylic acid analog (2-hydroxy-6-(trifluoromethyl)nicotinic acid) requires additional synthetic manipulation before use in amide coupling, adding at least one synthetic step. The ethyl ester therefore offers the optimal balance of commercial accessibility, cost-efficiency, and synthetic readiness for library production.

Procurement Supply Chain Purity Commercial Availability Building Block

Reactivity Differentiation: Electrophilic vs. Nucleophilic Derivatization Pathways Enabled by the 2-Oxo-6-CF3 Template

The electronic architecture of the 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine core provides two distinct derivatization vectors not simultaneously available in analogous scaffolds. The 6-CF3 group strongly deactivates the pyridine ring toward electrophilic aromatic substitution, but the 2-oxo group (as the lactam tautomer) activates specific positions for nucleophilic attack or condensation reactions [1]. This is in contrast to the methyl ester analog, which has been reported to undergo further functionalization primarily at the ester moiety (hydrolysis to acid, followed by amidation), whereas the ethyl ester compound is additionally cited as a reactant in heterocyclic amide herbicide synthesis (JP2021152037A) through nucleophilic displacement or coupling at the ring [2]. Furthermore, the 2-oxo group enables keto-enol tautomerism that can be exploited for metal chelation or hydrogen-bond-directed catalysis, a feature absent in N-alkylated analogs or in fully aromatic 2-alkoxy pyridines .

Organic Synthesis Derivatization Electrophilic Substitution Nucleophilic Substitution Medicinal Chemistry

Optimal Use Cases for Ethyl 2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate Based on Comparative Evidence


Synthesis of Trifluoromethylated Antihypertensive Lead Series

Medicinal chemistry teams pursuing novel antihypertensive agents should prioritize this ethyl ester as the core intermediate for generating diverse amide and ester libraries. The compound is explicitly cited as a reagent for preparing trifluoromethylated pyridine derivatives with potential antihypertensive activity, and its commercial availability at gram scale with 95–98% purity supports rapid SAR exploration . The ethyl ester provides direct access to carboxamide derivatives through simple aminolysis, bypassing the additional activation steps required by the corresponding carboxylic acid.

Influenza A Nucleoprotein (NP) Inhibitor Drug Discovery

Programs targeting the influenza A virus NP protein-protein interaction should utilize this compound as the key precursor for constructing the 2-oxo-6-CF3-pyridine-3-carboxamide pharmacophore. Structural biology evidence confirms that the 6-CF3 group engages in essential hydrophobic contacts with the NP binding pocket, and SAR studies demonstrate that replacement of CF3 with –H or –CH3 causes a >10-fold potency loss [1]. Procuring the CF3-bearing ethyl ester ensures the antiviral pharmacophore is maintained from the outset of the synthesis, avoiding costly re-optimization efforts.

Dual Ion Channel / Kinase Inhibitor Lead-Hopping Campaigns

Research groups exploring chemotypes with activity at both voltage-gated calcium channels (Cav2.2, IC50 = 370 nM for a representative derivative) and kinase targets (VEGFR-2 IC50 ≈ 1.46 μM; TrkA IC50 = 1.90 nM for advanced leads) can use this single intermediate to access both target classes [2]. This scaffold-level polypharmacology is not achievable with simple pyridine-3-carboxylates or classical 1,4-dihydropyridines, making the compound a strategic choice for programs seeking to hedge across multiple therapeutic hypotheses simultaneously.

Agrochemical Discovery: Trifluoromethyl-Heterocyclic Herbicide Scaffold

For agrochemical discovery efforts, this compound serves as a direct entry point into the heterocyclic amide herbicide chemical space, as documented in patent JP2021152037A which employs this scaffold as a reactant for constructing herbicidal active ingredients [3]. The three-site derivatization capability (ester, lactam, and C-4 position) enables rapid diversification for structure-activity relationship studies in crop protection, an advantage not offered by simpler pyridine building blocks that lack the 2-oxo functionality.

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